4,7-Dichloroquinoline-8-sulfonyl chloride

描述

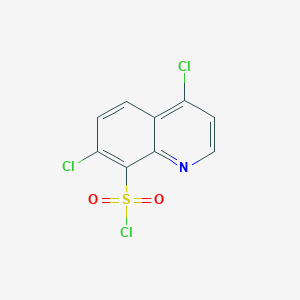

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroquinoline-8-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method starts with 4,7-Dichloroquinoline, which is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

化学反应分析

Types of Reactions

4,7-Dichloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions to hydrolyze the sulfonyl chloride group.

Major Products Formed

Nucleophilic Substitution: The major products are substituted quinoline derivatives, which can be further used in pharmaceutical synthesis.

Hydrolysis: The major product is 4,7-Dichloroquinoline-8-sulfonic acid.

科学研究应用

Synthesis Pathways

- Chlorination : The initial step often includes chlorination of quinoline derivatives to introduce the chlorine substituents at the 4 and 7 positions.

- Sulfonation : Following chlorination, sulfonyl chloride groups are introduced through reactions with sulfonyl chlorides under controlled conditions.

These synthetic routes have been optimized to enhance yield and purity while minimizing side reactions. For instance, one method utilizes sodium methanethiolate in boiling DMF to produce sulfonamides from 4,7-dichloroquinoline .

Antimalarial Drugs

4,7-Dichloroquinoline-8-sulfonyl chloride serves as a precursor to several aminoquinoline antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs have been pivotal in treating malaria and have gained renewed attention due to their potential efficacy against viral infections like COVID-19 .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. Compounds derived from this intermediate have shown moderate to high activity against various bacterial strains and cancer cell lines. For example, derivatives demonstrated IC50 values under 50 μM against Plasmodium falciparum, indicating strong antimalarial activity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds derived from this compound:

| Study | Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| Aboelnaga et al., 2018 | Derivative (9) | Antimalarial | 11.92 | High selectivity towards MCF-7 cells |

| Recent Study | Various derivatives | Antimicrobial | <100 | Effective against gram-negative bacteria |

| Research Review | Hydroxychloroquine analogs | Antiviral/Antimalarial | Varies | Investigated for COVID-19 treatment |

These findings underscore the versatility of this compound as a building block for developing new therapeutic agents.

作用机制

The mechanism of action of 4,7-Dichloroquinoline-8-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are crucial in the synthesis of various bioactive compounds.

相似化合物的比较

4,7-Dichloroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives such as:

4,7-Dichloroquinoline: Lacks the sulfonyl chloride group and is used primarily as an intermediate in antimalarial drug synthesis.

8-Chloroquinoline: Similar structure but with different reactivity and applications.

Quinoline-8-sulfonyl chloride: Similar sulfonyl chloride functionality but different substitution pattern on the quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in the synthesis of specialized compounds.

生物活性

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules, particularly antimalarial drugs. Its structure facilitates interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is linked to its role in the inhibition of heme polymerase, an enzyme critical for the survival of Plasmodium parasites, which cause malaria. By interfering with heme detoxification processes in these parasites, the compound promotes the accumulation of toxic heme derivatives, leading to parasite death.

Key Mechanisms:

- Inhibition of Heme Polymerase : This enzyme's inhibition disrupts the conversion of toxic heme into non-toxic hemozoin, essential for parasite survival.

- Cellular Effects : The compound alters cellular signaling and metabolism in malaria-infected cells, contributing to its antimalarial efficacy.

This compound exhibits several biochemical properties that enhance its utility in drug development:

- Subcellular Localization : The compound is primarily localized in lysosomes and other acidic compartments within cells, which is crucial for its action against malaria parasites.

- Reactivity : The chlorine atoms in its structure are highly reactive, allowing for nucleophilic substitution reactions that facilitate further chemical transformations.

Research Findings and Case Studies

Recent studies have explored the biological activity of compounds derived from this compound. Here are notable findings:

Antimalarial Activity

A study reported the synthesis and evaluation of various chloroquine analogues, some of which demonstrated significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, certain derivatives exhibited submicromolar activity levels, suggesting that modifications to the quinoline structure can enhance efficacy .

| Compound | Activity Against HB3 (IC50) | Activity Against Dd2 (IC50) | Resistance Index |

|---|---|---|---|

| Chloroquine | 50 nM | 200 nM | 4.0 |

| Compound 11 | 5 nM | 10 nM | 2.0 |

| Compound 24 | 15 nM | 30 nM | 2.0 |

Cytotoxicity Studies

Another investigation assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. Results indicated that some compounds derived from this compound induced apoptosis in leukemic and colorectal cancer cells while sparing non-tumor cells .

Synthetic Routes

The synthesis of this compound typically involves:

- Chlorination : Starting from quinoline derivatives.

- Sulfonation : Using chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position.

These synthetic methods are crucial for producing high yields and purities necessary for pharmaceutical applications.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound | Structure Variations | Biological Activity |

|---|---|---|

| 4,7-Dichloroquinoline | Lacks sulfonyl chloride | Primarily an intermediate |

| Quinoline-8-sulfonyl chloride | Different substitution pattern | Varies based on modifications |

This comparison highlights the unique reactivity and applications of this compound in drug synthesis.

属性

IUPAC Name |

4,7-dichloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGIMPXCNBVRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。